

Application of FAM-Substance P in Receptor Binding Assays

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Compound of Interest		
Compound Name:	Substance P, FAM-labeled	
Cat. No.:	B12392921	Get Quote

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Introduction

Substance P (SP) is a neuropeptide of the tachykinin family that plays a significant role in various physiological processes, including pain transmission, inflammation, and mood regulation.[1] It exerts its effects by binding to the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR). The interaction between Substance P and the NK1 receptor is a critical area of research for the development of novel therapeutics for a range of disorders. FAM-Substance P is a fluorescently labeled analog of Substance P, where a carboxyfluorescein (FAM) molecule is attached. This fluorescent tag allows for the direct visualization and quantification of the ligand-receptor interaction without the need for radioactive isotopes, offering a safer and more efficient alternative for receptor binding assays.

Application Notes

Fluorescently labeled ligands like FAM-Substance P are invaluable tools in pharmacology and drug discovery for studying GPCRs. The primary application of FAM-Substance P is in receptor binding assays, which can be broadly categorized into direct binding and competition binding assays.

Principle of the Assay:







The fundamental principle behind these assays is the high-affinity and specific binding of FAM-Substance P to the NK1 receptor. In a typical experimental setup, cells or membranes expressing the NK1 receptor are incubated with FAM-Substance P. The amount of bound ligand is then quantified by measuring the fluorescence intensity. This can be achieved through various techniques, including fluorescence polarization, flow cytometry, and fluorescence microscopy.

Advantages of using FAM-Substance P:

- Non-radioactive: Eliminates the safety hazards and disposal issues associated with radioligands.
- High Sensitivity: Modern fluorescence detection instruments allow for highly sensitive measurements.
- Real-time Monitoring: Enables the potential for real-time kinetic studies of ligand binding.
- Versatility: Can be used in a variety of assay formats, including high-throughput screening (HTS).

Data Presentation

The binding affinity of ligands to the NK1 receptor is a key parameter determined in these assays. The dissociation constant (Kd) represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. In competition binding assays, the IC50 value, the concentration of an unlabeled compound that displaces 50% of the specific binding of the fluorescent ligand, is determined. This can then be used to calculate the inhibition constant (Ki) of the competing ligand.



Compound	Assay Type	Receptor Source	Measured Value	Reference
Substance P	Competition	Rat SP Receptor in CHO cells	IC50: 1.98 nM	[2]
Fluorescein-SP	Competition	Rat SP Receptor in CHO cells	IC50: 44.5 nM	[2]
BODIPY FL-SP	Competition	Rat SP Receptor in CHO cells	IC50: 18.0 nM	[2]
Oregon Green 488-SP	Competition	Rat SP Receptor in CHO cells	IC50: 6.39 nM	[2]
Tetramethylrhoda mine-SP	Competition	Rat SP Receptor in CHO cells	IC50: 4.20 nM	[2]

Experimental Protocols

Protocol 1: Direct Saturation Binding Assay with FAM-Substance P

Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of FAM-Substance P for the NK1 receptor.

Materials:

- FAM-Substance P
- Cell line or membrane preparation expressing the NK1 receptor (e.g., CHO-K1 or HEK293 cells)
- Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4)
- Unlabeled Substance P (for determining non-specific binding)
- 96-well microplates (black, clear bottom for adherent cells or opaque for membrane preparations)



Plate reader with fluorescence detection capabilities

Method:

- Cell/Membrane Preparation:
 - For whole cells, seed the cells in a 96-well plate and grow to the desired confluency.
 - For membrane preparations, prepare membranes from cells overexpressing the NK1 receptor and determine the protein concentration.
- Assay Setup:
 - Prepare serial dilutions of FAM-Substance P in binding buffer.
 - To determine non-specific binding, prepare a parallel set of dilutions containing a high concentration of unlabeled Substance P (e.g., 1 μM).
- Incubation:
 - Add the FAM-Substance P dilutions (with and without unlabeled SP) to the wells containing the cells or membranes.
 - Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 2-3 hours), protected from light.
- Washing:
 - Carefully aspirate the incubation buffer.
 - Wash the wells multiple times with ice-cold binding buffer to remove unbound ligand.
- Signal Detection:
 - Add a final volume of binding buffer to each well.
 - Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for FAM (e.g., Ex: 494 nm, Em: 521 nm).



- Data Analysis:
 - Subtract the non-specific binding from the total binding to obtain specific binding.
 - Plot the specific binding as a function of the FAM-Substance P concentration and fit the data to a one-site binding hyperbola to determine the Kd and Bmax.

Protocol 2: Competition Binding Assay

Objective: To determine the binding affinity (Ki) of unlabeled test compounds for the NK1 receptor.

Materials:

• Same as Protocol 1, with the addition of unlabeled test compounds.

Method:

- Cell/Membrane Preparation:
 - Prepare cells or membranes as described in Protocol 1.
- Assay Setup:
 - Prepare serial dilutions of the unlabeled test compounds in binding buffer.
 - Prepare a solution of FAM-Substance P at a fixed concentration (typically at or below its Kd value).
- Incubation:
 - Add the test compound dilutions to the wells.
 - Immediately add the fixed concentration of FAM-Substance P to all wells.
 - Incubate to reach equilibrium, protected from light.
- Washing and Signal Detection:

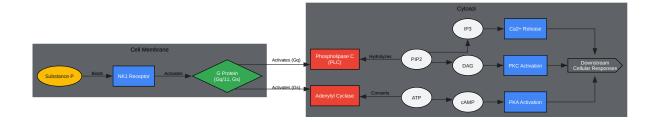


- Follow steps 4 and 5 from Protocol 1.
- Data Analysis:
 - Plot the fluorescence intensity against the logarithm of the test compound concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
 - Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of FAM-Substance P used and Kd is its dissociation constant.

Visualizations

NK1 Receptor Signaling Pathway

Substance P binding to the NK1 receptor, a G protein-coupled receptor, primarily activates the Gq/11 and Gs alpha subunits.[3] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4] The Gs pathway activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).[4]



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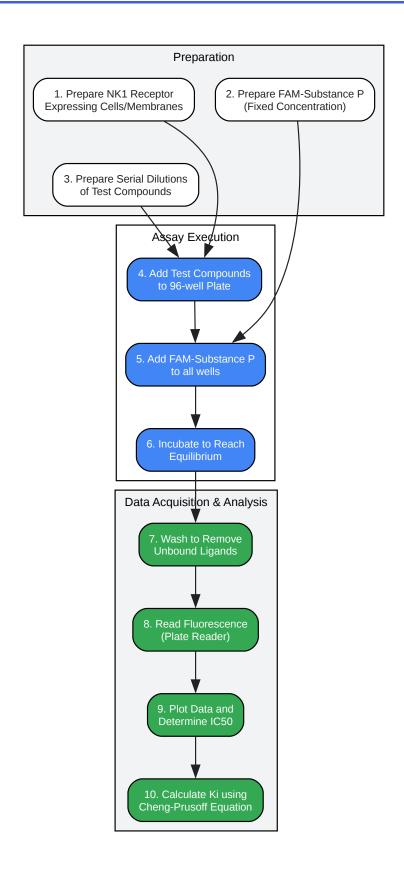
Caption: NK1 Receptor Signaling Pathway.



Experimental Workflow for Competition Binding Assay

The workflow for a competition binding assay using FAM-Substance P involves several key steps, from preparing the necessary biological materials and reagents to acquiring and analyzing the data to determine the inhibitory potential of test compounds.





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